5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include compounds similar to PQTQ, has been reported in the literature . These compounds were synthesized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of PQTQ includes a 1,2,4-triazole ring attached to a quinoline ring . The 1,2,4-triazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications
Synthesis and Transformation
The aim of synthesizing new highly effective and low-toxic substances within the series of 5-(quinoline-2-yl, 2-hydroxyquinoline-4-yl)-4-R-2,4-dyhydro-3Н-1,2,4-triazole-3-thiones and its derivatives was achieved through a series of successive stages. This process involved starting with esters of quinoline-2 and 2-hydroxyquinoline-4-carboxylic acids and transforming them into the desired compounds through reactions such as hydrazinolysis, electrophilic substitution, and intramolecular basic heterocyclization. The synthesized compounds exhibited a wide range of biological effects and were selected for further testing in vitro due to their low toxicity and promising biological activity predictions (Kaplaushenko, 2016).
Regioselective Synthesis
A regioselective one-pot three-component synthesis approach was described for creating quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method, achieving high yields and regioselectivity, efficiently constructs fused tricyclic heterocycles containing 1,2,4-triazole analogues. The use of amphoteric catalysts like L-proline, ammonium acetate, and a mixture of pyrolidine with acetic acid facilitated the synthesis, highlighting the method's efficiency in terms of reaction conditions and selectivity (Ladani & Patel, 2015).
Anticonvulsant Activity
A series of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized, showing significant anticonvulsant activities evaluated through maximal electroshock test (MES) and rotarod test. The results indicated that certain derivatives, such as 5-hexyloxy-[1,2,4]triazolo[4,3-a]quinoline, exhibited potent anticonvulsant effects with promising protective indexes. This study suggested that these compounds could represent a new class of anticonvulsant agents with potential for further development (Guo et al., 2009).
Antimicrobial Activity
Compounds synthesized from substituted 1,2,3-triazoles demonstrated notable antimicrobial activity against various bacterial strains. The study involved synthesizing derivatives from 4-azido-8-(trifluoromethyl)quinoline and evaluating their effectiveness as antimicrobial agents. The findings pointed to the potential of these 1,2,3-triazole derivatives in developing new antimicrobial treatments, with several compounds showing comparable activity to standard drugs (Holla et al., 2005).
properties
IUPAC Name |
5-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9(2)13-16-14(18-17-13)11-5-3-7-12-10(11)6-4-8-15-12/h3-9H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUXSXYRBASCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=C3C=CC=NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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